1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl-

Description

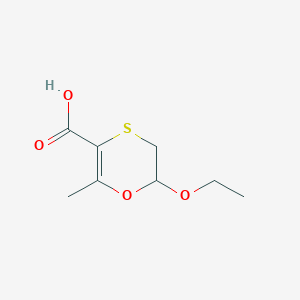

The compound 1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl- is a heterocyclic molecule featuring a 1,4-oxathiin core, a six-membered ring containing both oxygen and sulfur atoms. Key structural attributes include:

- A carboxylic acid group at position 2.

- A methyl substituent at position 2.

- An ethoxy group at position 6, contributing to stereoelectronic effects and solubility.

Properties

CAS No. |

321904-60-3 |

|---|---|

Molecular Formula |

C8H12O4S |

Molecular Weight |

204.25 g/mol |

IUPAC Name |

2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid |

InChI |

InChI=1S/C8H12O4S/c1-3-11-6-4-13-7(8(9)10)5(2)12-6/h6H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

IEPZTFVYHFLQRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CSC(=C(O1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of α-Hydroxy-1,3-Oxathiolane Derivatives

This method employs α-(hydroxy)-1,3-oxathiolane intermediates (e.g., IV, R = ethoxy) cyclized under acidic conditions. Key steps include:

- Reagent system : Methanesulfonic acid or p-toluenesulfonic acid monohydrate in xylene/toluene.

- Conditions : Reflux (70–100°C) with azeotropic water removal (Dean-Stark apparatus) for 17–19 hours.

- Workup : Solvent evaporation, extraction with chloroform/ethyl acetate, and purification via silica gel chromatography.

Example :

Sulfenylation of Acetoacetanilide with Di-(2-hydroxyethyl) Disulfide

This two-step process avoids chlorinated reagents and minimizes by-products:

- Sulfenylation :

- React acetoacetanilide with di-(2-hydroxyethyl) disulfide in basic aqueous conditions (NaOH, H₂O₂).

- Forms intermediate 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide (II).

- Cyclization :

- Acidify with HCl, extract into toluene/benzene, and catalyze with p-toluenesulfonic acid.

- Heat to 70–100°C for cyclization into the target oxathiin derivative.

Example :

- Using acetoacetanilide (88.6 g, 0.5 mol) and di-(2-hydroxyethyl) disulfide (176 g) under NaOH/H₂O₂, followed by cyclization, yielded 68.7% of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide.

Comparative Analysis of Methods

Physicochemical Properties of Derivatives

Data for methyl ester and ethyl ester derivatives:

| Property | Methyl Ester | Ethyl Ester |

|---|---|---|

| Molecular Formula | C₉H₁₄O₄S | C₁₀H₁₆O₄S |

| Molar Mass (g/mol) | 218.27 | 232.30 |

| Melting Point | 46–48°C | Not reported |

Critical Evaluation

- Method 1.1 prioritizes simplicity and crystallinity but requires specialized intermediates.

- Method 1.2 offers scalability and greener chemistry (no SO₂Cl₂ or NaCl by-products).

- Both methods achieve moderate-to-high yields (>67%), though purification via chromatography (Method 1.1) may increase costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxathiin ring to a more saturated form.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Differences :

Functional Implications :

- Bioactivity : Oxycarboxin is a systemic fungicide, leveraging its sulfone groups for oxidative disruption of fungal metabolism .

- Solubility : The carboxamide and sulfone groups enhance water solubility compared to the ethoxy-substituted carboxylic acid analog.

Ethyl 5,6-Dihydro-6-oxo-2-phenyl-5-(phenylmethylene)-1,4-Oxathiin-3-carboxylate (CAS 104484-23-3)

Structural Differences :

Functional Implications :

- Lipophilicity : The aromatic substituents increase hydrophobicity, making this compound more suitable for lipid-rich environments or organic synthesis intermediates.

Carboxin Methyl Derivative (5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide)

Structural Differences :

Functional Implications :

- Stability : The absence of sulfone groups reduces oxidative stability but simplifies synthetic routes.

Key Comparative Data Table

Toxicity and Environmental Impact

While Oxycarboxin is classified as a pesticide with moderate toxicity , the ethoxy-carboxylic acid derivative may exhibit lower environmental persistence due to its polar functional groups enhancing biodegradability.

Biological Activity

1,4-Oxathiin-3-carboxylic acid, 6-ethoxy-5,6-dihydro-2-methyl- (CAS No. 321904-60-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

- Molecular Formula : C9H14O4S

- Molecular Weight : 206.27 g/mol

- CAS Number : 321904-60-3

Antimicrobial Activity

Research indicates that compounds similar to 1,4-Oxathiin derivatives exhibit significant antimicrobial properties. For instance, studies on oxathiin derivatives have shown their effectiveness against various bacterial strains.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 15 | Escherichia coli |

| Compound C | 20 | Candida albicans |

These findings suggest that the oxathiin structure may contribute to enhanced antibacterial and antifungal activities through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 1,4-Oxathiin derivatives has been explored in various studies. For example, compounds exhibiting structural similarities have been tested against several cancer cell lines with promising results.

Case Study: Anticancer Efficacy

A study investigated the cytotoxic effects of various oxathiin derivatives on human cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound D | MCF-7 (Breast) | 24.74 |

| Compound E | HCT116 (Colon) | 5.12 |

| Compound F | HL-60 (Leukemia) | 2.52 |

The results indicated that certain derivatives possess significant inhibitory effects on cell proliferation, comparable to standard chemotherapeutic agents like Tamoxifen and Pemetrexed.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, oxathiin derivatives have shown potential anti-inflammatory effects. The mechanism often involves inhibition of inflammatory mediators such as cytokines and prostaglandins.

Research Findings

A recent study assessed the anti-inflammatory activity of a series of oxathiin compounds:

| Compound | Inhibition (%) at 100 μM |

|---|---|

| Compound G | 75 |

| Compound H | 60 |

These compounds demonstrated substantial inhibition of inflammation markers in vitro, suggesting their utility in treating inflammatory diseases.

Q & A

Q. What synthetic methodologies are reported for preparing 1,4-oxathiin-3-carboxylic acid derivatives, and what key reaction conditions influence their yields?

Synthetic routes often involve acid-catalyzed cyclization or nucleophilic addition. For example, the methyl ester of 5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxylic acid reacts with 1,2-ethanedithiol under acid catalysis to form thiol-adduct derivatives (Scheme 3 in ). Key factors include:

- Catalyst selection : Sulfuric acid or Lewis acids are commonly used to activate the oxathiin ring.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates.

- Temperature control : Reactions are typically conducted at 50–80°C to balance yield and side-product formation .

Q. How is the structural integrity of 6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid confirmed experimentally?

Structural validation relies on:

- NMR spectroscopy : H and C NMR are used to confirm the dihydro-oxathiin ring structure, ethoxy substituent, and carboxylic acid group. For example, resonance signals for the ethoxy group typically appear at δ 1.2–1.4 ppm (H) and δ 60–70 ppm (C).

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ for CHOS requires m/z 226.0662) .

Advanced Research Questions

Q. What mechanistic insights explain the acid-catalyzed reactivity of 6-ethoxy-substituted 1,4-oxathiin derivatives in thiol addition reactions?

The ethoxy group at C6 stabilizes the oxathiin ring via electron-donating effects, directing nucleophilic attack to the C3 carboxylic acid moiety. Under acidic conditions:

- Ring activation : Protonation of the oxygen atom in the oxathiin ring increases electrophilicity at C3.

- Thiol addition : 1,2-ethanedithiol undergoes conjugate addition to the activated carbonyl, forming a stable thioether adduct (observed in Scheme 3, ). Computational studies suggest transition-state stabilization through hydrogen bonding with the ethoxy group .

Q. How can researchers reconcile discrepancies in reported yields for dihydro-1,4-oxathiine derivatives synthesized via different catalytic systems?

Yield variations often arise from:

- Catalyst efficiency : Lewis acids (e.g., ZnCl) may offer higher regioselectivity than Brønsted acids (e.g., HSO), reducing byproducts.

- Side reactions : Competitive hydrolysis of the ethoxy group under strongly acidic or aqueous conditions can lower yields. Optimization requires pH control (pH 4–6) and anhydrous solvents .

- Statistical analysis : Use ANOVA to compare yields across catalytic systems, with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences (see for data analysis guidelines) .

Q. What functional group transformations are feasible for the carboxylic acid moiety in this compound, and how do they impact bioactivity?

The carboxylic acid group can be converted to:

- Amides : Reaction with anilines forms carboxanilide derivatives (e.g., oxycarboxin, a fungicidal agent), enhancing stability and bioavailability.

- Esters : Ethyl or methyl esters improve membrane permeability.

- Mechanistic considerations : Amidation reduces hydrogen-bonding capacity, altering interactions with biological targets (e.g., enzyme active sites). These modifications are critical for structure-activity relationship (SAR) studies .

Q. How does the electronic environment of the oxathiin ring influence its stability under varying pH conditions?

- Acidic conditions : Protonation of the ring oxygen increases ring strain, leading to hydrolysis of the ethoxy group.

- Basic conditions : Deprotonation of the carboxylic acid destabilizes the ring via electron-withdrawing effects. Stability assays (e.g., HPLC monitoring at pH 2–12) reveal optimal stability at neutral pH .

Data Analysis & Contradiction Resolution

Q. What statistical methods are recommended for analyzing contradictory data in synthesis or bioactivity studies of this compound?

- Multivariate regression : Identifies variables (e.g., catalyst loading, temperature) most strongly correlated with yield discrepancies.

- Principal Component Analysis (PCA) : Reduces dimensionality in datasets with multiple interacting factors (e.g., solvent polarity, reaction time).

- Error propagation analysis : Quantifies uncertainty in yield measurements due to instrumental limits (e.g., ±2% error in NMR quantification) .

Q. How can researchers address inconsistencies in reported NMR chemical shifts for dihydro-oxathiin derivatives?

- Standardized referencing : Use internal standards (e.g., TMS) and consistent solvent systems (e.g., CDCl vs. DMSO-d).

- Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

Methodological Best Practices

Q. What protocols are recommended for handling air- or moisture-sensitive reactions involving this compound?

- Schlenk techniques : Use inert gas (N/Ar) purging for reactions requiring anhydrous conditions.

- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent oxidative degradation of the dihydro-oxathiin ring .

Q. How should researchers design experiments to explore the biological activity of 1,4-oxathiin derivatives?

- In vitro assays : Test against fungal or bacterial models (e.g., Candida albicans) using microdilution methods (MIC90 determination).

- Metabolic stability : Use liver microsome assays to evaluate cytochrome P450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.